2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

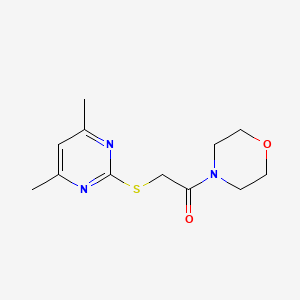

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholino group attached to an ethanone moiety, which is further linked to a 4,6-dimethylpyrimidin-2-ylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mécanisme D'action

Target of Action

The primary target of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Mode of Action

This compound interacts with SIRT2 as an inhibitor . It binds to the active site of SIRT2, preventing it from exerting its normal function .

Biochemical Pathways

The inhibition of SIRT2 by this compound affects several biochemical pathways. These include pathways involved in cell cycle regulation, autophagy, and immune and inflammatory responses . The downstream effects of these pathway alterations contribute to the overall action of the compound.

Result of Action

The result of the action of this compound is the inhibition of SIRT2 activity. In cellular assays, it showed a potent ability to inhibit human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .

Analyse Biochimique

Biochemical Properties

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone has been identified as a potent and selective inhibitor of human sirtuin 2 (SIRT2), a protein that plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . The compound interacts with SIRT2, inhibiting its function in a dose-dependent manner .

Cellular Effects

In cellular assays, this compound has shown a potent ability to inhibit the human breast cancer cell line MCF-7 . It influences cell function by increasing the acetylation of α-tubulin, a protein involved in maintaining cell structure, in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the SIRT2 protein. This binding inhibits the function of SIRT2, leading to increased acetylation of α-tubulin .

Méthodes De Préparation

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with morpholine and an appropriate ethanone derivative. One common synthetic route involves the alkylation of 4,6-dimethyl-2-thiopyrimidine with an α-chloroacetamide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide . The reaction conditions often require heating to facilitate the formation of the desired product.

Analyse Des Réactions Chimiques

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Applications De Recherche Scientifique

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone has several scientific research applications:

Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of human sirtuin 2 (SIRT2), which plays a role in various biological processes such as cell cycle regulation and inflammation.

Pharmacology: It has shown potential anticonvulsant activity in animal models, making it a candidate for the development of new anticonvulsant drugs.

Biological Research: The compound’s ability to interact with specific molecular targets makes it useful in studying the mechanisms of diseases and developing targeted therapies.

Comparaison Avec Des Composés Similaires

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone can be compared with other pyrimidine derivatives such as:

4,6-Dimethyl-2-thiopyrimidine: This compound serves as a precursor in the synthesis of this compound and shares similar chemical properties.

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide: Another derivative with potential SIRT2 inhibitory activity, but with different substituents that may affect its biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone is a compound of significant interest in medicinal chemistry, particularly due to its potential as a selective inhibitor of human sirtuin 2 (SIRT2). SIRT2 is implicated in various biological processes, including cell cycle regulation, autophagy, and inflammatory responses, making it a target for cancer treatment and other diseases.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C12H16N2OS

- Molecular Weight : 240.34 g/mol

Research indicates that this compound functions primarily as a SIRT2 inhibitor. SIRT2 is involved in deacetylating proteins such as α-tubulin, which plays a crucial role in microtubule dynamics and cellular signaling. Inhibition of SIRT2 leads to increased acetylation of α-tubulin, promoting apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against SIRT2. For instance, a derivative identified as 28e showed an IC50 value of 42 nM against SIRT2, with significant selectivity over SIRT1 and SIRT3. This selectivity is critical for minimizing side effects associated with broader sirtuin inhibition.

Table 1: Biological Activity of Selected Derivatives

| Compound | IC50 (nM) | Selectivity | Target |

|---|---|---|---|

| 28e | 42 | High | SIRT2 |

| 28f | 75 | Moderate | SIRT1 |

| 28g | 150 | Low | SIRT3 |

Cellular Assays

In cellular assays using the human breast cancer cell line MCF-7, compound 28e not only inhibited cell proliferation but also induced apoptosis through the upregulation of acetylated α-tubulin levels. This suggests that the compound may have therapeutic potential in treating breast cancer.

Case Studies

A notable case study involved the application of this compound in a mouse model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in tumor tissues treated with the compound.

Propriétés

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-9-7-10(2)14-12(13-9)18-8-11(16)15-3-5-17-6-4-15/h7H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIHRSFFFIGSMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)N2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.